High-Fidelity Synthesis Protocol: 4-Bromoquinoline-3,7-dicarboxylic Acid
High-Fidelity Synthesis Protocol: 4-Bromoquinoline-3,7-dicarboxylic Acid
This guide details the synthesis of 4-Bromoquinoline-3,7-dicarboxylic acid , a critical scaffold for kinase inhibitors and antibacterial agents. The protocol leverages the Gould-Jacobs reaction to construct the quinoline core with high regiocontrol, followed by functional group transformation and global deprotection.
Target Molecule: 4-Bromoquinoline-3,7-dicarboxylic acid Formula: C₁₁H₆BrNO₄ Molecular Weight: 296.07 g/mol Core Application: Intermediate for substituted quinoline-3-carboxamides (e.g., potential DHODH inhibitors, kinase inhibitors).
Strategic Retrosynthesis & Pathway Logic
The synthesis targets the 3,7-substitution pattern. Direct cyclization of 2-aminoterephthalic acid derivatives is electronically unfavorable for the desired isomer. Therefore, we utilize Methyl 3-aminobenzoate as the starting material.[1] The meta-substituent directs the thermal cyclization predominantly to the para-position (C7), avoiding the sterically hindered C5 position.
Reaction Pathway Visualization
Figure 1: Synthetic workflow from aniline precursor to final dicarboxylic acid.
Detailed Experimental Protocol
Phase 1: Enamine Formation (Condensation)
Objective: Covalent attachment of the malonate unit to the aniline nitrogen.
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Reagents:
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Methyl 3-aminobenzoate (1.0 equiv)
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Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)
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Ethanol (optional, solvent-free preferred)
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Procedure:
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Charge a round-bottom flask with Methyl 3-aminobenzoate and EMME.
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Heat the mixture to 110–120°C under an open reflux condenser or a Dean-Stark trap to facilitate the removal of ethanol byproduct.
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Stir for 2–3 hours . Monitor by TLC (Hexane:EtOAc 7:3) until the aniline spot disappears.
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Workup: Cool the mixture. The product (enamine) often solidifies. Recrystallize from ethanol or use directly if purity >95% by NMR.
Phase 2: Gould-Jacobs Cyclization
Objective: Thermal electrocyclic ring closure to form the quinoline core. Critical Control Point: Temperature must exceed 240°C to overcome the activation energy barrier for cyclization.
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Reagents:
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Enamine Intermediate (from Phase 1)
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Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) — Solvent volume: 10 mL per gram of reactant.
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Procedure:
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Heat Dowtherm A to a rolling boil (~250°C ) in a multi-neck flask equipped with a mechanical stirrer and air condenser.
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Add the Enamine intermediate portion-wise (solid) or dropwise (if dissolved in hot solvent) to the boiling Dowtherm A. Caution: Rapid ethanol evolution causes foaming.
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Maintain reflux for 45–60 minutes . Prolonged heating may cause decarboxylation.
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Workup: Cool the mixture to room temperature. Dilute with Hexane or Petroleum Ether (equal volume) to precipitate the product.
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Filter the solid.[2][3] Wash extensively with hexane to remove Dowtherm A.
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Purification: Recrystallize from DMF/Ethanol to isolate the 7-isomer (Major) from any traces of the 5-isomer.
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Yield Expectation: 60–75%.
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Intermediate: Ethyl 4-hydroxy-7-(methoxycarbonyl)quinoline-3-carboxylate.
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Phase 3: Bromination (Deoxybromination)
Objective: Conversion of the tautomeric 4-hydroxy (4-oxo) group to a 4-bromo moiety.
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Reagents:
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4-Hydroxy Diester (from Phase 2) (1.0 equiv)
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Phosphorus Oxybromide (POBr₃) (1.5–2.0 equiv)
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Toluene or 1,2-Dichloroethane (Solvent)
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Note: PBr₅ can also be used, but POBr₃ is generally cleaner for quinolines.
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Procedure:
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Suspend the dry 4-Hydroxy Diester in anhydrous Toluene under Nitrogen.
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Add POBr₃ carefully.
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Heat to 90–100°C for 2–4 hours. The suspension should clear as the reaction proceeds.
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Quench: Cool to 0°C. Pour the mixture slowly onto crushed ice/NaHCO₃ (saturated aq). Exothermic reaction.
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Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.
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Product: Ethyl 4-bromo-7-(methoxycarbonyl)quinoline-3-carboxylate.
Phase 4: Global Hydrolysis
Objective: Hydrolysis of ethyl (C3) and methyl (C7) esters to carboxylic acids without displacing the reactive 4-Bromine. Warning: Avoid strong basic conditions (NaOH/Reflux) as hydroxide is a strong nucleophile that will convert 4-Br back to 4-OH.
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Reagents:
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4-Bromo Diester
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Glacial Acetic Acid (AcOH)
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Conc. Hydrochloric Acid (HCl) (Ratio AcOH:HCl ~ 1:1)
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Procedure:
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Dissolve the diester in the AcOH/HCl mixture.
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Heat to reflux (approx. 100°C) for 4–6 hours.
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Monitor by LC-MS for the disappearance of mono-ester intermediates.
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Isolation: Cool to room temperature. Pour into ice water. The dicarboxylic acid should precipitate.
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Filter, wash with cold water, and dry under vacuum over P₂O₅.
Quantitative Data & Stoichiometry
| Step | Reagent | Equiv. | Temp (°C) | Time (h) | Expected Yield |
| 1 | Methyl 3-aminobenzoate | 1.0 | 110 | 2.0 | >90% |
| EMME | 1.1 | ||||
| 2 | Enamine Intermediate | 1.0 | 250 | 0.75 | 65% |
| Dowtherm A | Solvent | ||||
| 3 | POBr₃ | 1.5 | 100 | 3.0 | 85% |
| 4 | HCl / AcOH | Excess | 100 | 5.0 | 80% |
Troubleshooting & Critical Parameters
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Regioselectivity: The Gould-Jacobs cyclization of 3-substituted anilines typically favors the 7-isomer (sterically less hindered) over the 5-isomer. However, if NMR shows a mixture, fractional crystallization at the 4-OH diester stage is the most effective purification point.
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Moisture Sensitivity: POBr₃ is highly sensitive to moisture. Use fresh reagent and dry solvents to prevent formation of HBr, which can degrade the product.
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Decarboxylation: During Phase 2 (Cyclization), do not exceed 260°C or heat longer than necessary, as the 3-ester group can thermally decarboxylate.
References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
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Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][4][5][6][7][8] I. General Methods. Journal of the American Chemical Society, 68(7), 1204–1208. Link
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BenchChem. (2025).[2] Optimizing reaction conditions for the Gould-Jacobs synthesis.Link
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Laras, Y., et al. (2012).[9] Synthesis of quinoline dicarboxylic esters as biocompatible fluorescent tags. Journal of Organic Chemistry, 77(18), 8294-302.[9] Link
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- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]
- 9. Synthesis of quinoline dicarboxylic esters as biocompatible fluorescent tags - PubMed [pubmed.ncbi.nlm.nih.gov]
